3-(3a-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
Description
3-(3a-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a bicyclic amide derivative featuring a benzoic acid core linked to a norbornene-derived methanoisoindole scaffold. The methanoisoindole moiety provides structural rigidity due to its fused bicyclic system, which is frequently exploited in medicinal chemistry for enhancing binding affinity and metabolic stability .
Properties
IUPAC Name |
3-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-17-11-6-5-9(7-11)13(17)14(19)18(16(17)22)12-4-2-3-10(8-12)15(20)21/h2-6,8-9,11,13H,7H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCSDWDMZZWUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CC(C1C(=O)N(C2=O)C4=CC=CC(=C4)C(=O)O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3a-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydro-2H-4,7-methanoisoindole ring system, followed by the introduction of the benzoic acid moiety. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3a-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the benzoic acid moiety .
Scientific Research Applications
3-(3a-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(3a-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Bioisosteric Replacements: Replacement of the methanoisoindole with phthalimide () simplifies synthesis but reduces stereochemical complexity, which may impact target selectivity .
- Pharmacophore Optimization : The 5-chloro-thienyl group in Compound 3 () contributes to potent LDHA inhibition (308 nM), suggesting that electron-withdrawing groups enhance binding to the enzyme’s active site .
Key Observations :
- Acid-Catalyzed Cyclization : Acetic acid is a common solvent for forming isoindole rings via nucleophilic acyl substitution (e.g., ) .
- High-Yield Routes : Use of DMF at 110°C () achieves 90% yield, likely due to improved solubility of amine intermediates .
Physicochemical Properties
Table 3: Molecular Properties
Key Observations :
- Halogenation: Bromine atoms () increase LogP by ~1.7 units compared to the non-halogenated analog (), reducing aqueous solubility .
- Steric Effects : The 3a-methyl group in the target compound may lower solubility compared to unmethylated analogs (e.g., ) due to increased hydrophobicity.
Biological Activity
The compound 3-(3a-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a synthetic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 303.33 g/mol. The structure contains a benzoic acid moiety linked to a methanoisoindole derivative, which is crucial for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 303.33 g/mol |
| Purity | ≥ 95% |
| Physical Form | Solid |
Research indicates that this compound may interact with various biological pathways. Preliminary studies suggest its potential role in inhibiting specific enzymes involved in cellular signaling pathways, particularly those related to cancer and stem cell differentiation. For instance, it has been shown to inhibit Wnt signaling pathways, which are crucial in regulating cell proliferation and differentiation .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type:
| Cell Line | IC50 (µM) |
|---|---|
| HEK293T | >20 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 15 |
These results indicate that the compound may selectively target certain cancer cells while exhibiting low toxicity to normal cells.
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of this compound. For example, studies involving xenograft models of breast cancer have shown that treatment with this compound significantly reduces tumor size compared to control groups. The exact mechanism appears to involve the modulation of apoptosis and cell cycle arrest in cancerous cells.
Case Study 1: Wnt Pathway Inhibition
A study focused on the inhibition of the Wnt signaling pathway highlighted that this compound effectively stabilizes Axin, an important regulatory protein in this pathway. This stabilization leads to decreased levels of β-catenin, a protein often implicated in cancer progression. The study reported an IC50 value of approximately 51 nM for Wnt inhibition .
Case Study 2: Stem Cell Differentiation
Another significant investigation demonstrated that this compound promotes cardiac differentiation in mouse embryonic stem cells (ESCs). At maximum concentrations, it induced cardiogenesis by approximately 1000-fold compared to controls, showcasing its potential in regenerative medicine .
Q & A
Q. Key Parameters :
| Step | Reaction Conditions | Yield Optimization Strategies |
|---|---|---|
| 1 | 45–60°C, 1–3 h | Use anhydrous solvents to minimize hydrolysis |
| 2 | RT to 80°C, Pd catalysis | Optimize catalyst loading (0.5–2 mol%) |
| 3 | Gradient elution | Monitor polarity to reduce co-elution of impurities |
What spectroscopic and analytical techniques are most effective for characterizing this compound?
Level : Basic
Methodological Answer :
- 1H/13C NMR : Resolve structural ambiguities (e.g., stereochemistry of the methanoisoindol ring). For example, δ 3.86 ppm (s) in DMSO-d6 indicates methyl groups in rigid environments .
- IR Spectroscopy : Confirm carbonyl stretches (1,3-dioxo groups at ~1700 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 317.3) and fragmentation patterns .
- X-ray Crystallography : Resolve absolute configuration for chiral centers in crystalline derivatives .
Critical Note : Discrepancies in spectral data (e.g., shifting NMR peaks due to solvent polarity) require cross-validation with synthetic intermediates .
How do researchers address contradictions in reported biological activity data?
Level : Advanced
Methodological Answer :
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or microbial strains. Standardize protocols using CLSI guidelines .
- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO stocks ≤0.1% v/v and confirm compound stability via HPLC .
- Metabolic Interference : Hepatic metabolites (e.g., glucuronidation) can alter activity. Perform parallel assays with liver microsomes .
Q. Case Study :
| Study | Reported IC50 (µM) | Resolution Strategy |
|---|---|---|
| A | 5.2 (Anticancer) | Re-evaluate under hypoxia vs. normoxia |
| B | >50 (No activity) | Confirm intracellular uptake via LC-MS |
What computational methods predict the compound’s interaction with biological targets?
Level : Advanced
Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against GPCRs or enzymes (e.g., ATPases) using flexible side-chain models. Prioritize binding poses with ∆G ≤ -8 kcal/mol .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid) with bioactivity. Use Gaussian-based descriptors for accuracy .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Monitor RMSD (<2 Å) and hydrogen-bond persistence .
Example : A derivative with a nitro group (R = -NO2) showed enhanced affinity for topoisomerase II (docking score: -9.2 kcal/mol) .
What strategies enhance the compound’s pharmacological properties through derivatization?
Level : Advanced
Methodological Answer :
- Bioisosteric Replacement : Substitute the benzoic acid with tetrazole to improve metabolic stability .
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) for enhanced BBB penetration, followed by hydrolysis in vivo .
- PEGylation : Attach polyethylene glycol chains to increase solubility and half-life .
Q. Synthetic Workflow :
Derivatization : React with acyl chlorides or alkyl halides under Schotten-Baumann conditions .
In Vivo Testing : Use murine models to compare bioavailability (AUC0–24h) of derivatives .
How can researchers resolve contradictions in spectral data during structural elucidation?
Level : Advanced
Methodological Answer :
- Variable Temperature NMR : Detect dynamic effects (e.g., ring-flipping in the methanoisoindol core) by acquiring spectra at 25°C vs. -40°C .
- Isotopic Labeling : Synthesize 13C-labeled analogs to assign overlapping signals in crowded regions (e.g., δ 120–140 ppm) .
- 2D NMR (COSY, HSQC) : Map coupling networks and assign quaternary carbons unambiguously .
Example : A 2D HSQC experiment resolved ambiguity between C-7a and C-3a in the isoindole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
